molecular formula C14H12IN3O2 B11691893 N'-[(Z)-(4-hydroxy-3-iodophenyl)methylidene]-6-methylpyridine-3-carbohydrazide

N'-[(Z)-(4-hydroxy-3-iodophenyl)methylidene]-6-methylpyridine-3-carbohydrazide

Cat. No.: B11691893
M. Wt: 381.17 g/mol
InChI Key: YOLWYGQHYIPIMT-IDUWFGFVSA-N
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Description

N’-[(Z)-(4-hydroxy-3-iodophenyl)methylidene]-6-methylpyridine-3-carbohydrazide is a chemical compound that belongs to the class of hydrazones. Hydrazones are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound, in particular, has garnered interest due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(Z)-(4-hydroxy-3-iodophenyl)methylidene]-6-methylpyridine-3-carbohydrazide typically involves the condensation reaction between 4-hydroxy-3-iodobenzaldehyde and 6-methylpyridine-3-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would likely incorporate continuous flow reactors and automated purification systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(Z)-(4-hydroxy-3-iodophenyl)methylidene]-6-methylpyridine-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The hydrazone moiety can be reduced to form the corresponding hydrazine.

    Substitution: The iodine atom can be substituted with other nucleophiles through halogen exchange reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as thiols, amines, or cyanides can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of 4-hydroxy-3-iodobenzaldehyde derivatives.

    Reduction: Formation of 6-methylpyridine-3-carbohydrazide derivatives.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N’-[(Z)-(4-hydroxy-3-iodophenyl)methylidene]-6-methylpyridine-3-carbohydrazide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(Z)-(4-hydroxy-3-iodophenyl)methylidene]-6-methylpyridine-3-carbohydrazide is unique due to the presence of the iodine atom and the specific arrangement of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs. The iodine atom, in particular, enhances its potential for halogen exchange reactions and increases its overall molecular weight, which can influence its pharmacokinetic properties.

Properties

Molecular Formula

C14H12IN3O2

Molecular Weight

381.17 g/mol

IUPAC Name

N-[(Z)-(4-hydroxy-3-iodophenyl)methylideneamino]-6-methylpyridine-3-carboxamide

InChI

InChI=1S/C14H12IN3O2/c1-9-2-4-11(8-16-9)14(20)18-17-7-10-3-5-13(19)12(15)6-10/h2-8,19H,1H3,(H,18,20)/b17-7-

InChI Key

YOLWYGQHYIPIMT-IDUWFGFVSA-N

Isomeric SMILES

CC1=NC=C(C=C1)C(=O)N/N=C\C2=CC(=C(C=C2)O)I

Canonical SMILES

CC1=NC=C(C=C1)C(=O)NN=CC2=CC(=C(C=C2)O)I

Origin of Product

United States

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